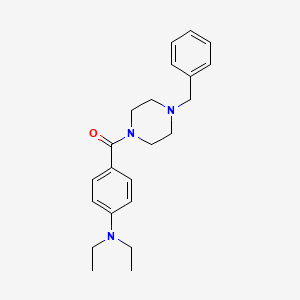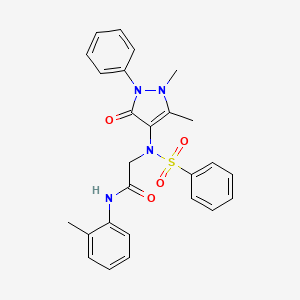
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-N,N-DIETHYLANILINE
Descripción general
Descripción
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-N,N-DIETHYLANILINE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyl group attached to a piperazine ring, which is further connected to a diethylaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-N,N-DIETHYLANILINE typically involves multiple steps. One common method starts with the preparation of 4-benzylpiperazine, which is then reacted with carbonyl chloride to form 4-(4-benzylpiperazine-1-carbonyl) chloride. This intermediate is subsequently reacted with N,N-diethylaniline under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-N,N-DIETHYLANILINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-N,N-DIETHYLANILINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-N,N-DIETHYLANILINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl-2H-phthalazin-1-one: This compound shares a similar piperazine core but differs in its substituents, leading to distinct chemical and biological properties.
4-Benzyl-piperazine-1-carbonylchloride: Another related compound, differing in the presence of a chloride group instead of the diethylaniline moiety.
Uniqueness
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-N,N-DIETHYLANILINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a versatile compound in research and industrial applications.
Propiedades
IUPAC Name |
(4-benzylpiperazin-1-yl)-[4-(diethylamino)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-3-24(4-2)21-12-10-20(11-13-21)22(26)25-16-14-23(15-17-25)18-19-8-6-5-7-9-19/h5-13H,3-4,14-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAMAKQCRPFAFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-thioxo-4-thiazolidinone](/img/structure/B3479024.png)
![2,3-bis{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoxaline](/img/structure/B3479028.png)


![(5Z)-3-(4-FLUOROPHENYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3479057.png)

![N-[2-(azepan-1-ylcarbonyl)phenyl]-N-benzylmethanesulfonamide](/img/structure/B3479067.png)

![4-[methyl(phenylsulfonyl)amino]-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3479080.png)
![N-benzyl-N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B3479082.png)
![N-(2,5-dichlorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3479095.png)
![N-(2,6-dimethylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3479101.png)
![methyl 3-[(1,3-benzothiazol-2-ylamino)carbonyl]-5-nitrobenzoate](/img/structure/B3479106.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B3479113.png)
